Methyl 6-cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Overview
Description
“Methyl 6-cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate” is a chemical compound with the formula C₁₄H₁₄N₂O₃ . It has a molecular weight of 258.273 Da .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a naphthyridine core, which is a type of nitrogen-containing heterocycle. This core is substituted with a cyclopropyl group, a methyl group, and a carboxylate group .Scientific Research Applications
Biological Activities and Applications
1,8-Naphthyridine derivatives have garnered attention due to their wide range of biological activities. These compounds have demonstrated antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties, which make them significant in therapeutic and medicinal research. They have also shown potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Besides, these derivatives have been identified with activities such as anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant effects among others. This broad spectrum of biological activities underscores their versatility as scaffolds in drug discovery and pharmaceutical chemistry, providing a foundation for the synthesis of new therapeutic agents and the exploration of novel pharmacological applications (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).
Role in Chemical Synthesis
Compounds like Methyl 6-cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate are crucial in synthetic organic chemistry, particularly in the oxidation of cyclopropane-containing compounds. The oxidation processes involving such derivatives facilitate the direct synthesis of carbonylcyclopropanes, adhering to principles of atom economy and avoiding unnecessary synthetic stages. This approach highlights the importance of these compounds in developing efficient methods for transforming cyclopropane derivatives, which are increasingly used in drug development (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).
Safety and Hazards
Properties
IUPAC Name |
methyl 6-cyclopropyl-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-8-10(14(18)19-2)7-11-12(15-8)5-6-16(13(11)17)9-3-4-9/h5-7,9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYDUSDJZBUYHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)C3CC3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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